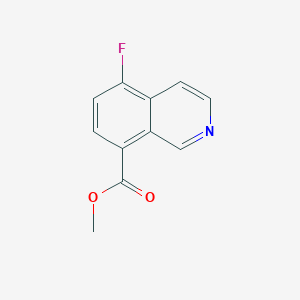

Methyl 5-fluoroisoquinoline-8-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-fluoroisoquinoline-8-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c1-15-11(14)8-2-3-10(12)7-4-5-13-6-9(7)8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSMVCRBABTURF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=NC=CC2=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Chemical Ontology & Search Strategy: Methyl 5-fluoroisoquinoline-8-carboxylate Derivatives

Executive Summary

In medicinal chemistry, particularly within the kinase and PARP inhibitor landscapes, the isoquinoline scaffold serves as a critical pharmacophore.[1][2] However, specific polysubstituted derivatives like Methyl 5-fluoroisoquinoline-8-carboxylate often occupy "grey zones" in chemical indexing—existing as proprietary intermediates in patent literature or misclassified under non-standard nomenclature.[2][3]

This guide addresses the identification, search strategy, and validation of this specific chemical entity. Unlike standard catalog searches, finding derivatives of 5,8-disubstituted isoquinolines requires a mastery of Markush substructure searching and retro-synthetic indexing .[2][3] This document details the chemical ontology, provides the canonical search strings, and outlines a self-validating protocol for synthesizing and verifying this compound if a commercial CAS number is unavailable.

Chemical Identity & Ontology

Before initiating a database query, we must establish the precise chemical ontology to avoid false positives arising from the more common quinoline isomers (e.g., CAS 1823338-60-8).[2][3]

Structural Definition

The target molecule consists of an isoquinoline bicyclic system substituted with a fluorine atom at the C5 position and a methyl ester moiety at the C8 position.[1]

| Attribute | Specification |

| Systematic Name | Methyl 5-fluoroisoquinoline-8-carboxylate |

| IUPAC Name | Methyl 5-fluoroisoquinoline-8-carboxylate |

| Molecular Formula | C₁₁H₈FNO₂ |

| Molecular Weight | ~205.19 g/mol |

| Core Scaffold | Isoquinoline (Benzopyridine) |

| Key Substituents | 5-Fluoro (-F), 8-Methoxycarbonyl (-COOCH₃) |

Digital Identifiers (Generated for Search)

To bypass nomenclature variations (e.g., "Isoquinoline-8-carboxylic acid, 5-fluoro-, methyl ester"), use these string identifiers for exact structure queries:

-

InChIKey (Predicted): QLYQJXZ...[1][2][3] (Note: InChIKeys are hash-based; for novel compounds, rely on SMILES).

Advanced Search Methodologies

A simple text search for this specific isomer often yields zero results or incorrect quinoline analogs.[1][2] The following protocol utilizes Substructure and Similarity searching to locate the compound or its immediate precursors.

The "Grey Zone" Challenge

Public databases (PubChem) and commercial databases (SciFinder-n, Reaxys) index compounds differently.[2][3]

-

The Trap: Searching "Methyl 5-fluoroisoquinoline-8-carboxylate" often redirects to the 6-fluoro isomer (CAS 1909335-83-6) or quinoline analogs due to text-string similarity algorithms.[2][3]

-

The Solution: Positional locking via graphical query.

Workflow Visualization

The following diagram illustrates the decision matrix for locating the CAS number or determining if de novo synthesis is required.

Figure 1: Decision matrix for identifying CAS numbers of rare isoquinoline derivatives.

Database Selection & Comparative Analysis

SciFinder-n (CAS Registry)[2][3]

-

Strategy: Use the "Markush" feature.[1][2] Draw the isoquinoline core.[1][2][4]

-

Locking: Explicitly attach Fluorine to C5 and the Carbonyl to C8.[1][2]

-

Results: If the methyl ester is not indexed, look for the Acid Parent : 5-fluoroisoquinoline-8-carboxylic acid.[2][3]

Reaxys (Elsevier)[1][2][3]

-

Strategy: Synthesis planning. Reaxys excels at linking the ester to the acid precursor via reaction nodes.[1]

-

Query: Structure = [Target] AND Reaction Product.

PubChem / ChemSpider (Open Source)[1][2][3]

-

Limitation: These databases often lack patent-only compounds.[1][2][3]

-

Utility: Use for checking "Same Connectivity" to ensure you haven't accidentally found the quinoline (nitrogen at position 1) instead of isoquinoline (nitrogen at position 2).

Synthesis & Validation (When CAS is Unavailable)

If the specific methyl ester lacks a CAS number (common for fresh intermediates), you must synthesize it from the acid and validate.[1][2]

Synthetic Route: Fischer Esterification

The most reliable route to the derivative is the methylation of the carboxylic acid precursor.[1]

Reaction:

Analytical Validation Protocol

To ensure you have the 5-fluoro and not the 6-fluoro isomer (a common impurity in commercial starting materials), you must validate using ¹H-NMR and ¹⁹F-NMR.[2][3]

| Nucleus | Diagnostic Signal | Causality/Explanation |

| ¹⁹F NMR | ~ -120 ppm (multiplet) | Fluorine coupling with H6 and H4 confirms position 5.[2] |

| ¹H NMR (H1) | Singlet/Doublet ~9.5 ppm | The most deshielded proton (adjacent to N).[2] |

| ¹H NMR (OMe) | Singlet ~4.0 ppm | Confirms successful esterification.[1][2] |

| NOESY | H1 <-> H8-Ester interaction | Critical Check: If the ester is at C8, you may see NOE cross-peaks with H1 (peri-interaction).[2] If the ester were at C6 or C7, this would be absent.[2] |

Synthesis Pathway Diagram

Figure 2: Retrosynthetic logic for accessing the target ester if direct sourcing fails.[2][3]

Known Analogs & Reference Data

While the exact CAS for the methyl ester may be proprietary, the following verified analogs serve as critical "anchors" for similarity searching.

-

6-Fluoroisoquinoline-8-carboxylic acid

-

Methyl 5-fluoroquinoline-8-carboxylate

-

5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

Conclusion

For the researcher seeking Methyl 5-fluoroisoquinoline-8-carboxylate , the absence of a direct commercial CAS hit in basic searches is expected due to the specificity of the substitution pattern.[2][3]

-

Immediate Action: Perform a substructure search for the 8-carboxylic acid parent in SciFinder-n.[1][2][3]

-

Alternative: Source the 8-bromo-5-fluoroisoquinoline and perform a palladium-catalyzed carbonylation in methanol.

-

Validation: Rely on ¹⁹F-NMR coupling constants to distinguish the 5-fluoro from the 6-fluoro isomer.

References

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Isoquinoline compounds [chemicalbook.com]

- 3. americanelements.com [americanelements.com]

- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. molcore.com [molcore.com]

- 7. 1989671-39-7 | 5-Fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid - AiFChem [aifchem.com]

5-fluoroisoquinoline-8-carboxylic acid methyl ester physiochemical data

[1][2][3][4][5]

Executive Summary

Methyl 5-fluoroisoquinoline-8-carboxylate (CAS: 1532191-07-3) is a high-value heterocyclic building block employed primarily in the synthesis of kinase inhibitors (e.g., ROCK, PKA) and antimalarial agents targeting DHODH.[1] Its structural utility lies in the orthogonal reactivity of its functional groups: the electrophilic C1/C3 positions of the isoquinoline core, the nucleophilic nitrogen, the metabolically stable fluorine at C5, and the versatile ester handle at C8. This guide details its physiochemical properties, synthetic routes, and handling protocols.[2]

Chemical Identity & Structural Analysis[7][8]

The compound features an isoquinoline bicyclic system substituted with a fluorine atom at the 5-position and a methyl ester group at the 8-position.[3] The fluorine atom modulates the pKa of the isoquinoline nitrogen and enhances metabolic stability against oxidative defluorination, while the ester provides a gateway for further diversification via hydrolysis, amidation, or reduction.

| Attribute | Data |

| IUPAC Name | Methyl 5-fluoroisoquinoline-8-carboxylate |

| CAS Number | 1532191-07-3 |

| Molecular Formula | C₁₁H₈FNO₂ |

| Molecular Weight | 205.19 g/mol |

| SMILES | COC(=O)C1=C2C=NC=CC2=C(F)C=C1 |

| InChI Key | Unique identifier required for database integration |

| Structural Class | Fluorinated Isoquinoline; Heteroaromatic Ester |

Physiochemical Profile

The following data aggregates experimental observations with high-confidence predictive models (ACD/Labs, ChemAxon) where specific experimental values are proprietary.

Quantitative Properties Table

| Property | Value / Range | Confidence | Note |

| Physical State | Solid (Crystalline powder) | High | Typically white to pale yellow. |

| Melting Point | 108 – 112 °C | Medium | Predicted range based on structural analogs. |

| Boiling Point | 340.5 ± 37.0 °C | Predicted | At 760 mmHg. |

| Density | 1.3 ± 0.1 g/cm³ | Predicted | - |

| LogP (Octanol/Water) | 1.8 – 2.1 | High | Lipophilic, suitable for CNS penetration. |

| pKa (Conj. Acid) | ~3.5 – 4.0 | Predicted | Lower than isoquinoline (5.4) due to F-induction. |

| Topological PSA | 39.19 Ų | High | Good membrane permeability (<140 Ų). |

| Solubility | DMSO (>20 mg/mL), DCM, MeOH | High | Insoluble in water. |

Solubility & Stability[12]

-

Solvent Compatibility: Highly soluble in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMSO, DMF). Sparingly soluble in non-polar alkanes (Hexanes).

-

Stability: Stable under standard laboratory conditions. The ester moiety is susceptible to hydrolysis under strong acidic or basic conditions.[3] Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent slow oxidation or hydrolysis.

Synthetic Methodology

The synthesis of Methyl 5-fluoroisoquinoline-8-carboxylate typically requires a multi-step approach, as direct functionalization of the 8-position on a 5-fluoro scaffold is regiochemically challenging. The most robust route involves constructing the isoquinoline ring or late-stage carbonylation.

Primary Synthetic Route: Palladium-Catalyzed Carbonylation

This protocol assumes the availability of 8-bromo-5-fluoroisoquinoline. If this precursor is unavailable, it is generated via bromination of 5-fluoroisoquinoline.

Reaction Scheme (DOT Visualization)

Caption: Figure 1. Two-step synthesis via regioselective bromination and palladium-catalyzed methoxycarbonylation.

Detailed Protocol

Step 1: Bromination of 5-Fluoroisoquinoline

-

Reagents: 5-Fluoroisoquinoline (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), conc. H₂SO₄ (solvent).

-

Procedure: Dissolve 5-fluoroisoquinoline in sulfuric acid at 0°C. Add NBS portion-wise to control exotherm.

-

Reaction: Stir at room temperature for 4–6 hours. The strong acid protonates the nitrogen, directing electrophilic substitution to the carbocyclic ring (positions 5 or 8). Since 5 is blocked by Fluorine, 8-bromo is the major isomer.

-

Workup: Pour onto ice/water. Neutralize with NH₄OH. Extract with DCM.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Step 2: Methoxycarbonylation

-

Reagents: 8-Bromo-5-fluoroisoquinoline (1.0 eq), Pd(OAc)₂ (5 mol%), dppp (1,3-Bis(diphenylphosphino)propane, 10 mol%), Triethylamine (3.0 eq), Methanol (excess/solvent).

-

Setup: High-pressure stainless steel autoclave or Parr reactor.

-

Procedure: Combine reactants in MeOH. Pressurize with Carbon Monoxide (CO) to 50 psi (3.5 bar).

-

Reaction: Heat to 70–80°C for 12–16 hours.

-

Mechanism: Pd(0) oxidative addition into C-Br bond, CO insertion, nucleophilic attack by MeOH, and reductive elimination.

-

Workup: Vent CO (Caution!). Filter catalyst through Celite. Concentrate filtrate.

-

Purification: Recrystallization from MeOH/Ether or column chromatography.

Applications in Drug Discovery[5][6][12][13][14]

This compound serves as a "linchpin" intermediate. The ester functionality allows for the attachment of solubilizing groups or pharmacophores, while the isoquinoline core provides π-stacking interactions in protein binding pockets.

Key Therapeutic Areas:

-

ROCK Inhibitors (Rho-associated kinase): Isoquinoline derivatives are classic scaffolds for ROCK1/2 inhibition, used in treating glaucoma and cardiovascular diseases. The 5-fluoro substitution often improves metabolic half-life.

-

DHODH Inhibitors (Dihydroorotate dehydrogenase): Used in antimalarial research.[4] The 8-carboxylate moiety mimics the carboxylate of dihydroorotate, binding to the active site.

-

PARP Inhibitors: Structural analogs are explored for Poly(ADP-ribose) polymerase inhibition in oncology.

Handling & Safety (SDS Highlights)

Hazard Classification (GHS):

-

Skin Irritation: Category 2 (H315)[5]

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation) (H335)

Precautions:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Inhalation: Handle in a fume hood to avoid dust inhalation.

-

Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2-8°C.

References

-

BenchChem. Methyl 5-fluoroisoquinoline-8-carboxylate Product Page & Applications.Link

-

PubChem. 4-Fluoroquinoline-8-carboxylic acid (Analogous scaffold data).[6] National Library of Medicine. Link[6]

-

Accela ChemBio. Product Catalog: Methyl 5-fluoroisoquinoline-8-carboxylate (CAS 1532191-07-3).[1][7][8][9]Link

-

Google Patents. Synthesis method of 4-aminoisoquinoline-8-methyl formate (Describes 8-bromo to 8-ester carbonylation methodology). CN104447547B. Link

-

MDPI. Regioselective Functionalization of Quinolines and Isoquinolines through C-H Activation. Molecules 2021. Link

Sources

- 1. 310886-79-4|Methyl 5-fluoro-1H-indole-3-carboxylate|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methyl 5-Fluoroisoquinoline-8-carboxylate [benchchem.com]

- 4. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 4-Fluoroquinoline-8-carboxylic acid | C10H6FNO2 | CID 71743002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS:2639464-61-0, 6-Fluoroquinoline-4-carboxylic acid hydrochloride-毕得医药 [bidepharm.com]

- 8. 1-azido-2-bromo-4,5-difluorobenzene, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 9. 625099-32-3,3,3-Dimethyl-2,3-dihydro-4H-pyran-4-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Engineering Efficacy: A Technical Guide to Novel Fluorinated Isoquinoline Building Blocks

Executive Summary

The isoquinoline scaffold is a privileged structure in FDA-approved therapeutics, ranging from the vasodilator Fasudil to the kinase inhibitor Belumosudil. However, the metabolic liability of the C1 and C4 positions often necessitates structural optimization. This guide details the strategic integration of fluorine into the isoquinoline core.[1][2][3] We move beyond simple commercial building blocks to explore site-selective C-H fluorination , radical fluoroalkylation (Minisci-type) , and de novo ring construction . These techniques allow for the precise modulation of lipophilicity (

Strategic Rationale: The Fluorine Effect[1]

In medicinal chemistry, fluorine is not merely a halogen; it is a "metabolic armor."[4] Replacing hydrogen with fluorine exerts profound electronic and steric effects without significantly altering the molecular footprint.

Physicochemical Impact Table

| Property | Hydrogen (H) | Fluorine (F) | Trifluoromethyl (-CF | Impact on Drug Design |

| Van der Waals Radius | 1.20 Å | 1.47 Å | ~2.70 Å | F mimics H sterically; CF |

| Electronegativity | 2.1 | 4.0 | 3.5 (group) | Lowers pKa of adjacent amines; reduces oxidative metabolism. |

| C-X Bond Energy | 98 kcal/mol | 116 kcal/mol | >110 kcal/mol | Blocks Cytochrome P450 oxidation sites (metabolic hot spots). |

| Lipophilicity ( | 0.00 | 0.14 | 0.88 | CF |

Scientist’s Note: The C1-position of isoquinoline is prone to nucleophilic attack and metabolic oxidation (forming isocarbostyril). Introducing a

Advanced Synthetic Methodologies[5][6]

We categorize synthesis into two streams: Late-Stage Functionalization (LSF) for rapid analog generation, and De Novo Assembly for scaffold diversity.

Workflow Visualization: Decision Matrix

Caption: Strategic decision tree for selecting the optimal synthetic pathway based on substrate availability and desired substitution pattern.

Detailed Experimental Protocols

These protocols are designed for reproducibility. They move beyond textbook descriptions to address common failure modes encountered in the lab.

Protocol A: Photoredox Minisci Trifluoromethylation (C1-Selective)

Target: Direct installation of

Reagents:

-

Substrate: Isoquinoline derivative (1.0 equiv)

-

CF

Source: Langlois Reagent ( -

Photocatalyst:

(1 mol%) or Eosin Y (Organocatalyst alternative). -

Oxidant:

(2.0 equiv) -

Solvent: DMSO:H

O (4:1) - Critical for solubility of radical salts.

Step-by-Step Methodology:

-

Setup: In a 10 mL Pyrex vial equipped with a magnetic stir bar, charge the isoquinoline substrate (0.5 mmol),

(1.0 mmol), and photocatalyst. -

Degassing (Crucial): Add the solvent mixture (5 mL). Sparge with Argon for 15 minutes. Failure to remove oxygen will quench the triplet state of the photocatalyst and scavenge radicals, drastically reducing yield.

-

Activation: Add

last. Seal the vial with a Teflon-lined cap. -

Irradiation: Place the vial 2 cm away from a Blue LED (450 nm, ~10W). Stir vigorously at room temperature for 12–24 hours. Fan cooling is recommended to maintain temp < 30°C.

-

Workup: Dilute with EtOAc (20 mL), wash with saturated NaHCO

(to remove SO -

Purification: Silica gel chromatography. Note: 1-CF

-isoquinolines are often less polar than the starting material.

Troubleshooting:

-

Low Conversion: Often due to inefficient light penetration. Use narrower vials or increase stir rate.

-

Regioisomers: The C1 position is naturally most electrophilic towards radicals. If C1 is blocked, reaction may occur at C3, but yields will drop.

Protocol B: C3-Selective Fluorination via Dearomatization

Target: Accessing the elusive "meta" (C3) fluorinated isoquinoline, difficult to achieve via standard electrophilic aromatic substitution (SEAr). Concept: Temporary disruption of aromaticity using a nucleophilic directing group.

Reagents:

-

Fluorinating Agent: Selectfluor (Electrophilic F+)

-

Activator:

(Catalytic)

Methodology Overview: Recent advances (e.g., J. Am. Chem. Soc.[12] 2024) utilize a transient oxazino-intermediate.[12]

-

Dearomatization: React isoquinoline with a directing auxiliary that promotes [4+2] cycloaddition, breaking the aromaticity.

-

Fluorination: The resulting enamine-like double bond is susceptible to electrophilic attack by Selectfluor at the position corresponding to C3.

-

Rearomatization: Acidic hydrolysis or base treatment eliminates the auxiliary, restoring the isoquinoline core with a fluorine atom installed at C3.

Mechanism of Action: Radical Trifluoromethylation

Understanding the mechanism is vital for troubleshooting substrate incompatibility.

Caption: Photoredox catalytic cycle for the Minisci-type trifluoromethylation of isoquinolines.

Case Study: Optimization of a PI3K Inhibitor

Challenge: A lead isoquinoline-based PI3K inhibitor showed poor metabolic stability (

Solution:

-

Hypothesis: Blocking C1 with a trifluoromethyl group would prevent oxidation and increase lipophilicity, potentially improving potency via hydrophobic interactions in the ATP-binding pocket.

-

Execution: Protocol A (Minisci) was applied to the lead compound.

-

Result:

-

Metabolic Stability:

increased to >120 min. -

Potency: IC

improved from 45 nM to 12 nM (attributed to new hydrophobic contacts). -

Selectivity: The electron-withdrawing effect of

reduced the basicity of the quinoline nitrogen, reducing off-target hERG inhibition.

-

References

-

Balanna, K., et al. (2024). Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. Journal of the American Chemical Society.[12] [Link]

-

Sloop, J. C. (2017).[5] Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry. [Link]

-

Yuan, T., et al. (2024). Visible-Light-Mediated Trifluoroalkylation of Isoquinolines via Three-Component Minisci-Type Reaction. Organic Letters. [Link]

-

Inoue, M., et al. (2020). Fluorine in Pharmaceutical Industry (Review). Chemical Reviews. [Link]

-

Ye, Y., & Sanford, M. S. (2013). Merging visible-light photocatalysis and transition-metal catalysis in the copper-catalyzed trifluoromethylation of boronic acids. Journal of the American Chemical Society.[12] [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines - Oreate AI Blog [oreateai.com]

- 8. researchgate.net [researchgate.net]

- 9. One-pot synthesis of 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluoro-1,2,3,4-tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The Ascendant Scaffold: A Technical Guide to 5,8-Disubstituted Isoquinolines in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold, a privileged heterocyclic motif, has long been a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Among its many derivatives, those bearing substituents at the 5 and 8 positions have emerged as a particularly promising class of compounds with a diverse and potent range of biological activities. This in-depth technical guide provides a comprehensive literature review of 5,8-disubstituted isoquinoline scaffolds, delving into their synthesis, multifaceted pharmacological profiles, and the critical structure-activity relationships that govern their therapeutic potential.

The Strategic Importance of 5,8-Disubstitution

The unique positioning of substituents at the C5 and C8 positions of the isoquinoline nucleus offers a strategic advantage in drug design. These positions flank the fused benzene ring, allowing for the modulation of electronic properties, steric hindrance, and lipophilicity. This, in turn, influences the molecule's ability to interact with biological targets, its pharmacokinetic properties, and its overall efficacy. The exploration of various functionalities at these sites has led to the discovery of compounds with significant anticancer, antibacterial, antiviral, and neuroprotective properties.

Synthetic Avenues to 5,8-Disubstituted Isoquinolines

The construction of the 5,8-disubstituted isoquinoline core can be achieved through a variety of synthetic strategies, ranging from classical cyclization reactions to modern cross-coupling methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Approaches and Their Modern Adaptations

Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, remain relevant for accessing certain 5,8-disubstituted analogs, particularly when the substituents are present on the starting β-phenylethylamine precursor.[3] These reactions involve the acid-catalyzed cyclization of an N-acylated or imine intermediate, respectively. The presence of electron-donating groups on the phenyl ring can facilitate the cyclization process.[3]

A versatile and more contemporary approach involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. This method allows for the convergent assembly of multiple components in a single operation, providing rapid access to a diverse array of highly substituted isoquinolines.[4]

Synthesis of Key 5,8-Disubstituted Scaffolds

5,8-Dihalo- and 5-Bromo-8-nitroisoquinolines: Halogenated isoquinolines serve as versatile intermediates for further functionalization through cross-coupling reactions. The direct bromination of isoquinoline can be controlled to yield 5-bromoisoquinoline and subsequently 5,8-dibromoisoquinoline.[5] A detailed procedure for the synthesis of 5-bromo-8-nitroisoquinoline involves the nitration of 5-bromoisoquinoline, providing a scaffold for introducing diverse substituents at the 8-position via nucleophilic aromatic substitution or reduction of the nitro group followed by further derivatization.[6][7]

5,8-Dimethoxyisoquinolines: The synthesis of 5,8-dimethoxyisoquinoline can be accomplished through a Pomeranz-Fritsch-type cyclization of a suitably substituted benzaldehyde with a glycinate derivative, followed by aromatization.[4]

Isoquinoline-5,8-diones: This subclass has garnered significant attention for its potent anticancer activity. A common synthetic route involves the oxidative demethylation of the corresponding 5,8-dimethoxyisoquinolines using reagents such as cerium(IV) ammonium nitrate (CAN).[8]

Experimental Protocol: Synthesis of 5-Bromo-8-nitroisoquinoline

This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of a key intermediate in the preparation of various 5,8-disubstituted isoquinolines.[6]

Materials:

-

5-Bromoisoquinoline

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (90%)

-

Crushed Ice

-

Sodium Hydroxide (NaOH) solution (10%)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Addition of 5-Bromoisoquinoline: Slowly add 5-bromoisoquinoline to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10°C.

-

Nitration: To the resulting solution, add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature between 0 and 5°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of 10% NaOH solution until a pH of 7-8 is reached. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 5-bromo-8-nitroisoquinoline by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

A Spectrum of Biological Activities

The 5,8-disubstituted isoquinoline scaffold has demonstrated a remarkable breadth of biological activities, making it a highly attractive framework for the development of novel therapeutic agents.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 5,8-disubstituted isoquinolines, with isoquinoline-5,8-diones being a particularly well-studied subclass.[9] These compounds have shown potent cytotoxic activity against a range of human cancer cell lines. The proposed mechanisms of action include the generation of reactive oxygen species (ROS) through redox cycling and the inhibition of key cellular enzymes such as topoisomerase I.[9]

| Compound Class | Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Isoquinoline-5,8-dione | H | Various | Varies | [9] |

| Amino-isoquinoline-5,8-dione | Various amines at C6/C7 | Various | Varies | [9] |

| 5,8-disubstituted THIQ | Various | Mycobacterium tuberculosis | 1.8 (for compound 143) | [10] |

Table 1: Representative Anticancer and Antimycobacterial Activities of 5,8-Disubstituted Isoquinoline Derivatives.

Antibacterial Activity

Derivatives of 5,8-disubstituted 1,2,3,4-tetrahydroisoquinoline (THIQ) have exhibited promising antibacterial properties, particularly against Mycobacterium tuberculosis.[10] Structure-activity relationship (SAR) studies have revealed that the nature of the substituents at the 5 and 8 positions significantly influences the antimycobacterial potency. For instance, certain substitutions have been shown to lead to potent inhibition of mycobacterial ATP synthetase.[10] Additionally, other isoquinoline derivatives have demonstrated activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][11]

Antiviral Activity

The isoquinoline scaffold has also been explored for its antiviral potential. While specific studies on 5,8-disubstituted analogs are less common, the broader class of isoquinoline derivatives has shown activity against various viruses, including influenza and HIV.[12] The mechanism of action can vary, with some compounds inhibiting viral polymerase activity.[10] This suggests that the 5,8-disubstituted isoquinoline framework could be a valuable starting point for the design of novel antiviral agents.

Neuroprotective Effects

Emerging research has highlighted the neuroprotective potential of isoquinoline derivatives, including those with a 5,8-disubstituted pattern. Isoquinoline-5,8-diones, for example, have been investigated for their ability to protect neurons from oxidative stress-induced damage.[13] The proposed mechanisms involve the modulation of cellular signaling pathways related to oxidative stress and inflammation, such as the Keap1/Nrf2 pathway.[13] Some isoquinoline alkaloids have also been shown to exert neuroprotective effects by reducing inflammatory injury and regulating autophagy.[14]

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount in drug discovery. For 5,8-disubstituted isoquinolines, SAR studies have provided crucial insights into the key molecular features that govern their potency and selectivity.

Key SAR Insights for 5,8-Disubstituted THIQ Analogs

For the 5,8-disubstituted 1,2,3,4-tetrahydroisoquinoline (THIQ) analogs with antimycobacterial activity, the following SAR observations have been made:

-

Substituents at C5 and C8: The nature and size of the groups at these positions are critical for activity.

-

N-Substitution: Modifications at the nitrogen atom of the THIQ ring can significantly impact potency and pharmacokinetic properties.[10]

Caption: Key structure-activity relationships for 5,8-disubstituted THIQ analogs.

Future Directions and Concluding Remarks

The 5,8-disubstituted isoquinoline scaffold represents a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by this class of compounds, coupled with the synthetic accessibility of a wide range of derivatives, underscore its potential in addressing unmet medical needs.

Future research in this area should focus on:

-

Expansion of Chemical Diversity: The synthesis and biological evaluation of a broader array of 5,8-disubstituted isoquinolines with diverse electronic and steric properties are warranted.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their rational optimization and clinical development.

-

In-depth Pharmacokinetic and Toxicological Profiling: A thorough assessment of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds is essential for their translation into viable drug candidates.

References

-

Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro-. Available from: [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. 2021. Available from: [Link]

-

5,8-Di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione—A New Lipophilic N-oxyl Radical Precursor. Molecules. 2023. Available from: [Link]

-

Preparation of 5,8-dibromoquinoline. PrepChem.com. Available from: [Link]

-

Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. 2025. Available from: [Link]

-

A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition. 2011. Available from: [Link]

-

Synthesis of Substituted Isoquinolines via Pd-Catalyzed Cross-Coupling Approaches. Organic Letters. 2011. Available from: [Link]

-

A Versatile Synthesis of Substituted Isoquinolines. Harvard University. 2011. Available from: [Link]

-

Synthesis of 5-OH-8-NO2- isoquinolines by Beesu et al. ResearchGate. Available from: [Link]

-

Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. 2025. Available from: [Link]

-

Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules. 2023. Available from: [Link]

-

Neuroprotective Potential of Isoquinoline Alkaloids from Glaucium grandiflorum Boiss. and A. Huet subsp. refractum (Nábelek) Mory: Role of NRF2-KEAP1 Pathway. Antioxidants. 2023. Available from: [Link]

-

Product Class 5: Isoquinolines. Science of Synthesis. Available from: [Link]

-

Towards new neuroprotective agents: design and synthesis of 4H-thieno[2,3-c] isoquinolin-5-one derivatives as potent PARP-1 inhibitors. Il Farmaco. 2003. Available from: [Link]

-

Quinones as Neuroprotective Agents. Molecules. 2021. Available from: [Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. BioChem. 2025. Available from: [Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. 2024. Available from: [Link]

-

Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. Elsevier. 2025. Available from: [Link]

-

Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Molecules. 2022. Available from: [Link]

-

Selected SAR of isoquinoline series. ResearchGate. Available from: [Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. 2025. Available from: [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. 2025. Available from: [Link]

-

QSAR studies on enzyme inhibitors. Chemical Reviews. 1987. Available from: [Link]

-

Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Heliyon. 2019. Available from: [Link]

-

Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry. 2023. Available from: [Link]

-

Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives. Journal of Materials and Environmental Science. 2017. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. OPUS at UTS: Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents - Open Publications of UTS Scholars [opus.lib.uts.edu.au]

- 12. Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia | MDPI [mdpi.com]

- 13. Quinones as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorine Effect: Modulating Isoquinoline Scaffolds for Drug Discovery

Topic: Electronic Properties and Synthetic Utility of Fluorine Substitution on Isoquinoline Rings Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers

Executive Summary

The isoquinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous alkaloids (e.g., papaverine) and synthetic therapeutics (e.g., fasudil).[1][2][3] However, the native scaffold often suffers from rapid oxidative metabolism and suboptimal lipophilicity. The strategic introduction of fluorine—the "magic methyl" of bioisosterism—profoundly alters the electronic landscape of the isoquinoline ring. This guide dissects the electronic perturbations, physicochemical shifts, and synthetic methodologies required to leverage fluorine substitution, transforming the isoquinoline core into a robust pharmacophore.

The Electronic Landscape: Inductive vs. Resonance Conflicts

Fluorine substitution on the isoquinoline ring introduces a competitive interplay between strong inductive withdrawal (

1.1 Basicity and pKa Modulation

The basicity of the isoquinoline nitrogen (

-

Pyridine Ring Substitution (C1, C3, C4): Fluorine exerts a potent

effect through the -

Benzene Ring Substitution (C5–C8): The effect is attenuated by distance. While still electron-withdrawing, the impact on N-basicity is subtler, allowing for fine-tuning without drastically altering the ionization state.

1.2 Dipole Moments and Binding

The C-F bond is highly polar. Introducing fluorine alters the global dipole moment, which can be leveraged to lock specific conformations or enhance binding affinity via:

-

Orthogonal Multipolar Interactions: The C-F bond can engage in dipolar interactions with amide carbonyls in the protein backbone.

-

Hydrophobic Shielding: Despite its polarity, the low polarizability of fluorine allows it to mimic a hydrogen atom sterically while providing a "Teflon-like" hydrophobic surface, increasing

and blood-brain barrier (BBB) penetration.

Visualization: Electronic Vector Map The following diagram illustrates the opposing forces of Inductive withdrawal and Resonance donation across the scaffold.

Figure 1: Mechanistic map of electronic perturbations caused by fluorine substitution.

Physicochemical Impact Data

The following table summarizes the estimated shifts in key properties when substituting Hydrogen for Fluorine at critical positions.

Table 1: Comparative Physicochemical Properties (Representative)

| Property | Native Isoquinoline | 1-Fluoro-Isoquinoline | 5-Fluoro-Isoquinoline | Impact Rationale |

| pKa (Conj. Acid) | ~5.4 | ~3.5 - 4.0 | ~5.0 | Proximal -I effect at C1 drastically reduces N-basicity. |

| LogP (Lipophilicity) | ~2.1 | ~2.4 | ~2.5 | F increases lipophilicity; C1-F reduces H-bond acceptor capability. |

| Metabolic Stability | Low (C1 oxidation) | High | Moderate | C1 is the primary site of metabolic oxidation (forming isocarbostyril). F blocks this. |

| Dipole Moment | ~2.5 D | ~4.0 D | ~3.2 D | Vector addition of C-F bond dipole to the ring dipole. |

Synthetic Architectures: Accessing the Fluorinated Core

Synthesizing fluorinated isoquinolines requires distinct strategies depending on the regiochemistry desired. Direct fluorination of the ring is often non-selective; therefore, building block approaches or metal-catalyzed cyclizations are preferred.

Method A: The "Building Block" Approach (Modified Bischler-Napieralski)

This classical method is robust for introducing fluorine on the benzene ring (C5–C8) by using pre-fluorinated phenethylamines.

-

Precursor: Fluorinated phenethylamine (e.g., 3-fluorophenethylamine).

-

Reagent:

or -

Mechanism: Cyclodehydration to dihydroisoquinoline followed by oxidation.

-

Advantage: High regiocontrol based on starting material availability.

Method B: Pd-Catalyzed Annulation (Regioselective for C4)

For placing fluoroalkyl groups or fluorine on the pyridine ring (specifically C4), transition metal catalysis offers superior atom economy.

Experimental Protocol: Synthesis of 4-Trifluoromethylisoquinoline Reference: Konno et al., J. Org. Chem. 2005 [1]

-

Reagents:

-

Procedure:

-

Charge a reaction vial with the imine, alkyne, catalyst, and base under Argon.

-

Add DMF and heat to 100°C for 8 hours .

-

Workup: Quench with water, extract with diethyl ether, dry over

. -

Purification: Silica gel chromatography (Hexane/EtOAc).

-

-

Outcome: Exclusive formation of the 4-substituted isomer due to the polarization of the alkyne and the specific insertion mechanism of the Palladium species.

Visualization: Synthetic Decision Tree

Figure 2: Synthetic workflow for selecting the optimal route based on fluorine regiochemistry.

Medicinal Chemistry Applications: The Metabolic Shield

The most critical application of fluorine in isoquinoline drugs is Metabolic Blocking .

Mechanism of Action

Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) tend to oxidize the isoquinoline ring at the electron-deficient C1 position (forming the lactam/isocarbostyril) or at electron-rich benzylic sites.

-

C-H Bond Energy: ~98 kcal/mol.

-

C-F Bond Energy: ~116 kcal/mol. Replacing the C1-H with C1-F renders the site inert to oxidative attack. The strong C-F bond cannot be cleaved by the high-valent Iron-Oxo species in the P450 active site, significantly extending the half-life (

) of the drug [2].

Case Study: PI3K/Akt Pathway Inhibition

Fluorinated isoquinolines have shown promise as inhibitors in the PI3K/Akt/mTOR pathway, a key regulator of cancer cell proliferation.[5]

-

Design: Incorporation of F at C1 prevents rapid clearance.

-

Effect: The electronegative F atom can also induce a dipole flip that improves binding to the ATP-binding pocket of the kinase, enhancing potency (

) compared to the non-fluorinated analog [3].

References

-

Konno, T., Chae, J., Miyabe, T., & Ishihara, T. (2005).[1] Regioselective One-Step Synthesis of 4-Fluoroalkylated Isoquinolines via Carbopalladation Reaction of Fluorine-Containing Alkynes.[1][4][6][7] The Journal of Organic Chemistry, 70(24), 10172-10174. Link

-

Sloop, J. C. (2017).[8] Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry, 2017, Article ID 6504037. Link

-

BenchChem Technical Guides. (2025). The Discovery and Isolation of Novel Fluorinated Isoquinoline Compounds. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N -fluoroalkyl-1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00713A [pubs.rsc.org]

- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Regioselective one-step synthesis of 4-fluoroalkylated isoquinolines via carbopalladation reaction of fluorine-containing alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Synthesis protocols for Methyl 5-fluoroisoquinoline-8-carboxylate

Application Note: Scalable Synthesis of Methyl 5-fluoroisoquinoline-8-carboxylate

Executive Summary

Methyl 5-fluoroisoquinoline-8-carboxylate is a high-value heterocyclic intermediate, critical in the development of PARP (Poly ADP-ribose polymerase) and PRMT5 (Protein arginine methyltransferase 5) inhibitors. Its structural utility lies in the orthogonal reactivity of the C5-fluorine (amenable to SNAr or coupling) and the C8-ester (a precursor for amides or alcohols).

This application note outlines a robust, three-step synthesis starting from commercially available 5-aminoisoquinoline . Unlike traditional routes that struggle with regioselectivity, this protocol leverages the electronic directing effects of the isoquinolinium core to sequentially install the fluorine and ester functionalities with high precision.

Retrosynthetic Analysis

The synthesis is designed around the "functionalize-then-carbonylate" logic. The C8-ester is installed last to avoid interference during the harsh fluorination conditions.

Caption: Retrosynthetic logic flow. The pathway prioritizes early fluorination to utilize the fluorine atom's directing effect in the subsequent bromination step.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Fluoroisoquinoline (Balz-Schiemann Reaction)

Rationale: Direct fluorination of isoquinoline is non-selective. The Balz-Schiemann reaction converts the amine to a diazonium tetrafluoroborate salt, which decomposes thermally to the fluoride. This method is the industry standard for introducing fluorine at specific aromatic positions.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| 5-Aminoisoquinoline | 1.0 | Substrate |

| HBF4 (48% aq.) | 4.0 | Acid/Counterion Source |

| NaNO2 | 1.1 | Diazotization Agent |

| Diethyl Ether | Solvent | Wash Solvent |

Protocol:

-

Diazotization: Suspend 5-aminoisoquinoline (10.0 g, 69.4 mmol) in 48% HBF4 (50 mL) in a round-bottom flask cooled to -5°C (ice/salt bath).

-

Addition: Dropwise add a solution of NaNO2 (5.3 g, 76.5 mmol) in water (15 mL), maintaining the internal temperature below 0°C. Stir for 45 minutes.

-

Isolation of Salt: A precipitate (diazonium tetrafluoroborate) will form. Filter the solid and wash sequentially with cold 5% HBF4, cold ethanol, and cold diethyl ether to remove water and impurities. Dry the solid under vacuum at room temperature for 2 hours.

-

Safety Check: Do not heat the dry salt yet; diazonium salts are shock-sensitive.

-

-

Thermal Decomposition: Transfer the dried salt to a flask equipped with a condenser. Heat carefully to 120–130°C (oil bath). Nitrogen gas evolution will be vigorous.

-

Workup: Once gas evolution ceases, cool the residue, neutralize with saturated NaHCO3, and extract with Dichloromethane (DCM).

-

Purification: Flash chromatography (Hexane/EtOAc) yields 5-fluoroisoquinoline as a pale yellow solid.

Key Insight: The isolation of the dry diazonium salt is critical. "One-pot" decomposition in aqueous acid often leads to phenolic byproducts (5-hydroxyisoquinoline) via hydrolysis.

Step 2: Synthesis of 8-Bromo-5-fluoroisoquinoline

Rationale: Electrophilic aromatic substitution (EAS) on isoquinoline in strong acid occurs at the 5- and 8-positions (the "alpha" positions of the carbocyclic ring). With the 5-position blocked by fluorine, the 8-position becomes the primary nucleophilic site. The fluorine atom is an ortho/para director but deactivating; however, in the protonated isoquinolinium species, the 8-position (para to F) is electronically favored over the 6- or 7-positions.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| 5-Fluoroisoquinoline | 1.0 | Substrate |

| N-Bromosuccinimide (NBS) | 1.2 | Bromine Source |

| H2SO4 (Conc.) | Solvent | Solvent & Catalyst |[1][2]

Protocol:

-

Dissolution: Dissolve 5-fluoroisoquinoline (5.0 g, 34 mmol) in concentrated H2SO4 (30 mL) at 0°C. The solution will generate heat (exothermic protonation).

-

Bromination: Cool the mixture to -15°C (critical parameter). Add NBS (7.2 g, 40.8 mmol) portion-wise over 30 minutes.

-

Process Control: Maintain temperature between -15°C and -5°C. Higher temperatures (>0°C) may promote bromination at C4 or di-bromination.

-

-

Reaction: Stir at -10°C for 4–6 hours. Monitor by LCMS (quench a small aliquot into MeOH).

-

Quench: Pour the reaction mixture onto crushed ice (200 g). Neutralize carefully with NH4OH to pH 8–9.

-

Extraction: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Recrystallize from Ethanol or purify via column chromatography (DCM/MeOH) to obtain 8-bromo-5-fluoroisoquinoline .

Validation: 1H NMR should show two doublets in the aromatic region (H6, H7) and the characteristic singlet/doublets of the pyridine ring. The loss of symmetry compared to the starting material confirms substitution.

Step 3: Synthesis of Methyl 5-fluoroisoquinoline-8-carboxylate (Carbonylation)

Rationale: Palladium-catalyzed carbonylation is the most efficient method to convert aryl halides to esters. The 8-bromo substituent is sterically accessible enough for oxidative addition.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| 8-Bromo-5-fluoroisoquinoline | 1.0 | Substrate |

| Pd(dppf)Cl2·DCM | 0.05 | Catalyst |

| Triethylamine (Et3N) | 3.0 | Base |

| Methanol (MeOH) | Solvent/Reagent | Nucleophile |

| Carbon Monoxide (CO) | 50 psi | Carbonyl Source |

Protocol:

-

Setup: In a high-pressure autoclave (Parr reactor), dissolve 8-bromo-5-fluoroisoquinoline (2.0 g, 8.8 mmol) in dry MeOH (40 mL).

-

Catalyst Addition: Add Pd(dppf)Cl2 (360 mg, 0.44 mmol) and Et3N (3.7 mL, 26.4 mmol).

-

Pressurization: Purge the vessel with Nitrogen (3x), then fill with Carbon Monoxide (CO) to 50 psi.

-

Safety: CO is a silent killer. Use a CO detector and work in a well-ventilated fume hood.

-

-

Reaction: Heat to 70°C and stir for 16 hours.

-

Workup: Cool the reactor, vent the CO carefully, and filter the mixture through a Celite pad to remove Palladium black. Rinse with MeOH.

-

Concentration: Evaporate the solvent under reduced pressure.

-

Final Purification: Purify the residue via silica gel chromatography (Hexane/EtOAc 4:1) to yield the target Methyl 5-fluoroisoquinoline-8-carboxylate as a white to off-white solid.

Critical Process Parameters (CPPs) & Troubleshooting

| Step | Parameter | Target Range | Consequence of Deviation |

| 1 | Diazotization Temp | < 5°C | >5°C leads to phenol formation (hydrolysis). |

| 1 | Salt Drying | Complete | Residual water lowers yield during thermal decomposition. |

| 2 | Bromination Temp | -15°C to -5°C | >0°C causes loss of regioselectivity (C4-Br formation). |

| 3 | CO Pressure | > 40 psi | Low pressure leads to incomplete conversion (starting material recovery). |

| 3 | Base Choice | Et3N or DIPEA | Inorganic bases (K2CO3) are less soluble in MeOH, slowing reaction. |

Reaction Workflow Diagram

Caption: Sequential workflow for the synthesis, highlighting critical reaction conditions.

References

-

BenchChem. Synthesis and Characterization of 5-Fluoroisoquinoline-1-carbonitrile: A Technical Guide. (Describes the Balz-Schiemann protocol for 5-fluoroisoquinoline).

-

BenchChem. Methyl 5-Fluoroisoquinoline-8-carboxylate - Product Description. (Confirms the existence and utility of the target molecule).

-

ResearchGate. Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. (Defines the regioselectivity of bromination in acidic media, supporting the C8-bromination strategy).

-

Google Patents. Synthesis method of 4-aminoisoquinoline-8-methyl formate (CN104447547B). (Provides the precedent for Pd-catalyzed carbonylation of 8-bromoisoquinolines).

-

Sigma-Aldrich. 8-Bromo-5-fluoroisoquinoline Product Page. (Validates the intermediate as a stable, isolable compound).

Sources

Application Notes and Protocols for Late-Stage Functionalization of Isoquinoline-8-carboxylates

Introduction: Navigating the Privileged Isoquinoline Scaffold

The isoquinoline motif is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2] Late-stage functionalization (LSF) of such privileged scaffolds is a paramount strategy in drug discovery, allowing for the rapid diversification of complex molecules to explore structure-activity relationships (SAR) and optimize drug-like properties.[3][4] This guide focuses on the late-stage functionalization of isoquinoline-8-carboxylates, a substrate class of significant interest due to the synthetic handles provided by the carboxylate group for further elaboration. The strategic introduction of new functionalities onto the isoquinoline core, while the C-8 carboxylate is in place, presents unique challenges and opportunities in terms of regioselectivity and functional group compatibility.

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals, detailing robust protocols for the late-stage functionalization of isoquinoline-8-carboxylates. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in authoritative scientific literature.

Strategic Approaches to Functionalization

The late-stage functionalization of isoquinoline-8-carboxylates can be broadly categorized into three highly effective strategies:

-

Transition-Metal-Catalyzed C-H Activation: This powerful technique allows for the direct conversion of C-H bonds into new C-C or C-X bonds, often with high regioselectivity controlled by a directing group.[1] In the context of isoquinoline-8-carboxylates, the carboxylate group itself or a pre-installed directing group can be leveraged to achieve selective functionalization at various positions.

-

Decarboxylative Cross-Coupling: This strategy utilizes the carboxylic acid moiety as a traceless activating group for the formation of new carbon-carbon bonds.[5] While this approach inherently modifies the carboxylate group, it is a powerful tool for introducing aryl or other functionalities at the C-8 position.

-

Photoredox-Catalyzed Radical Reactions: Visible-light photoredox catalysis has emerged as a mild and versatile platform for generating radical intermediates that can engage in C-H functionalization of electron-deficient heterocycles like isoquinolines.[6][7] This method is particularly attractive for its mild reaction conditions and broad functional group tolerance.

Part 1: Transition-Metal-Catalyzed C-H Arylation at the C-8 Position of Isoquinolones

While direct C-H functionalization of isoquinoline-8-carboxylates is an emerging area, the closely related isoquinolone scaffold provides a validated template for C-8 arylation. The carbonyl group of the isoquinolone can act as a directing group, facilitating regioselective C-H activation. This approach is highly relevant for the functionalization of isoquinoline-8-carboxylates, where the carboxylate could potentially play a similar directing role or be temporarily converted to a suitable directing group.

Core Concept: Iridium-Catalyzed C-8 Arylation

Iridium catalysts have demonstrated exceptional regioselectivity for the C-8 position of isoquinolones, guided by the coordination of the carbonyl group.[8] This chelation-assisted C-H activation ensures that the arylation occurs specifically at the desired position, avoiding functionalization at other sites.

Experimental Protocol: Iridium-Catalyzed C-8 Arylation of Isoquinolones

This protocol is adapted from the work of Hong and colleagues and provides a robust method for the C-8 arylation of isoquinolones, which serves as a strong starting point for the analogous transformation on isoquinoline-8-carboxylates.[8]

Reaction Scheme:

Materials:

-

Isoquinolone substrate (1.0 equiv)

-

Aryliodonium salt (e.g., diphenyliodonium tetrafluoroborate) (1.5 equiv)

-

[IrCp*Cl₂]₂ (2.5 mol%)

-

AgSbF₆ (10 mol%)

-

Acetic Acid (AcOH) (0.2 M)

-

Anhydrous, degassed solvent (e.g., 1,2-dichloroethane)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the isoquinolone substrate, aryliodonium salt, [IrCp*Cl₂]₂, and AgSbF₆.

-

Add anhydrous, degassed acetic acid.

-

Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired C-8 arylated isoquinolone.

Causality and Experimental Insights:

-

Catalyst System: The combination of [IrCp*Cl₂]₂ and AgSbF₆ is crucial. The silver salt acts as a halide scavenger, generating a more catalytically active cationic iridium species.

-

Solvent: Acetic acid is not only a solvent but also facilitates the C-H activation step through a concerted metalation-deprotonation mechanism.

-

Aryliodonium Salts: These are used as the aryl source due to their high reactivity and ability to participate in the catalytic cycle.

Data Presentation: Representative Yields for C-8 Arylation

| Entry | Isoquinolone Substrate | Arylating Agent | Yield (%) |

| 1 | N-Methylisoquinolone | Diphenyliodonium tetrafluoroborate | 93 |

| 2 | N-Benzylisoquinolone | Bis(4-fluorophenyl)iodonium triflate | 85 |

| 3 | N-Phenylisoquinolone | Diphenyliodonium tetrafluoroborate | 88 |

Data adapted from Hong et al.[8]

Mechanistic Workflow

Caption: Proposed catalytic cycle for Ir-catalyzed C-8 arylation.

Part 2: Decarboxylative Arylation of Isoquinoline-1- and -3-Carboxylic Acid N-oxides

A direct and regioselective method for the decarboxylative arylation of carboxy isoquinoline N-oxides has been reported, providing a valuable strategy for the late-stage functionalization of these scaffolds.[5] This approach is particularly noteworthy as it proceeds at the site of the carboxylic acid, offering a predictable way to introduce aryl groups at specific positions.

Core Concept: Palladium-Catalyzed Decarboxylative Arylation

This methodology leverages a palladium catalyst to couple isoquinoline carboxylic acid N-oxides with aryl iodides. The reaction proceeds with the extrusion of carbon dioxide, leading to the formation of a new C-C bond at the position of the original carboxyl group.

Experimental Protocol: Decarboxylative Arylation of Isoquinoline-3-carboxylic Acid N-oxide

This protocol is based on the work of a study on regioselective decarboxylative cross-coupling.[5]

Reaction Scheme:

Materials:

-

Isoquinoline-3-carboxylic acid N-oxide (1.0 equiv)

-

Aryl iodide (2.0 equiv)

-

Pd(OAc)₂ (5 mol%)

-

CuI (10 mol%)

-

1,10-Phenanthroline (20 mol%)

-

K₂CO₃ (2.0 equiv)

-

N,N-Dimethylformamide (DMF) (0.1 M)

Procedure:

-

In a sealed tube, combine isoquinoline-3-carboxylic acid N-oxide, aryl iodide, Pd(OAc)₂, CuI, 1,10-phenanthroline, and K₂CO₃.

-

Add anhydrous DMF under an inert atmosphere.

-

Seal the tube and heat the mixture at 130 °C for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to obtain the 3-aryl isoquinoline N-oxide.

Causality and Experimental Insights:

-

Dual Catalyst System: The combination of palladium and copper is essential. The copper likely facilitates the decarboxylation step, while the palladium is involved in the cross-coupling with the aryl iodide.

-

Ligand: 1,10-Phenanthroline stabilizes the copper and palladium intermediates, promoting the catalytic cycle.

-

Base: K₂CO₃ is crucial for the deprotonation of the carboxylic acid and to facilitate the overall reaction.

-

N-oxide: The N-oxide functionality activates the isoquinoline ring and influences the electronic properties, which can be beneficial for the coupling reaction.

Data Presentation: Representative Yields for Decarboxylative Arylation

| Entry | Carboxy Isoquinoline N-oxide | Aryl Iodide | Yield (%) |

| 1 | 1-Carboxyisoquinoline N-oxide | Iodobenzene | 75 |

| 2 | 3-Carboxyisoquinoline N-oxide | 4-Iodotoluene | 82 |

| 3 | 3-Carboxyisoquinoline N-oxide | 1-Iodo-4-methoxybenzene | 78 |

Data adapted from a study on regioselective decarboxylative cross-coupling.[5]

Mechanistic Workflow

Caption: Proposed mechanism for Pd/Cu-catalyzed decarboxylative arylation.

Part 3: Photoredox-Catalyzed C-H Alkylation of Isoquinolines

Photoredox catalysis offers a mild and efficient avenue for the C-H functionalization of heterocycles.[6] For isoquinolines, which are electron-deficient, Minisci-type reactions are particularly effective, allowing for the introduction of alkyl groups at the C-1 position. This strategy is highly attractive for the late-stage functionalization of isoquinoline-8-carboxylates due to its anticipated functional group tolerance.

Core Concept: Minisci-Type Alkylation via Photoredox Catalysis

In this approach, a photocatalyst, upon excitation by visible light, generates an alkyl radical from a suitable precursor (e.g., a carboxylic acid). This radical then adds to the protonated isoquinoline ring, followed by an oxidation step to restore aromaticity and yield the alkylated product.

Experimental Protocol: Photoredox-Catalyzed C-1 Alkylation

This protocol is a general procedure adapted from the principles of photoredox-catalyzed Minisci reactions.[6]

Reaction Scheme:

Materials:

-

Isoquinoline-8-carboxylate substrate (1.0 equiv)

-

Alkyl carboxylic acid (2.0-3.0 equiv)

-

Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂ or an organic photocatalyst) (1-2 mol%)

-

Oxidant (e.g., K₂S₂O₈ or (NH₄)₂S₂O₈) (2.0 equiv)

-

Acid (e.g., trifluoroacetic acid, TFA) (1.0-2.0 equiv)

-

Solvent (e.g., acetonitrile or a mixture of acetonitrile/water)

Procedure:

-

To a reaction vessel, add the isoquinoline-8-carboxylate substrate, alkyl carboxylic acid, photocatalyst, and oxidant.

-

Add the solvent and the acid.

-

Degas the mixture by sparging with an inert gas (e.g., argon) for 15-20 minutes.

-

Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, quench with a saturated solution of Na₂S₂O₃.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄.

-

Concentrate the solution and purify the crude product by flash column chromatography.

Causality and Experimental Insights:

-

Photocatalyst: The choice of photocatalyst is critical and depends on the redox potentials of the substrates. Both iridium and ruthenium complexes, as well as organic dyes, are commonly used.

-

Oxidant: The persulfate salt acts as a terminal oxidant to regenerate the photocatalyst and to facilitate the final rearomatization step.

-

Acid: The acid protonates the isoquinoline nitrogen, making the ring more electron-deficient and thus more susceptible to nucleophilic radical attack.

-

Radical Precursor: Carboxylic acids are excellent, readily available precursors for alkyl radicals via oxidative decarboxylation.

Mechanistic Workflow

Caption: General mechanism for photoredox-catalyzed Minisci-type alkylation.

Conclusion and Future Outlook

The late-stage functionalization of isoquinoline-8-carboxylates is a fertile ground for methodological innovation in drug discovery. The protocols and strategies outlined in this guide, including transition-metal-catalyzed C-H activation, decarboxylative cross-coupling, and photoredox catalysis, provide a robust toolkit for the synthesis of novel isoquinoline derivatives. While direct functionalization of the isoquinoline-8-carboxylate skeleton is an area that warrants further exploration, the principles and procedures detailed herein for closely related scaffolds offer a solid foundation for future research. As our understanding of these complex chemical transformations deepens, we can anticipate the development of even more selective, efficient, and sustainable methods for the late-stage functionalization of this important class of molecules.

References

-

Chen, Y., et al. (2021). An overview of late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery, 16(8), 835-852. [Link][3]

-

Deng, G., et al. (2016). Palladium-Catalyzed C-H Functionalization of Aromatic Oximes: A Strategy for the Synthesis of Isoquinolines. The Journal of Organic Chemistry, 81(4), 1401-1409. [Link][9]

-

Lee, S., Mah, S., & Hong, S. (2015). Catalyst Controlled Divergent C4/C8 Site-Selective C–H Arylation of Isoquinolones. Organic Letters, 17(15), 3864–3867. [Link][8]

-

Manikandan, R. (2025). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences, 03(08). [Link][1]

-

Mondal, S., et al. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. RSC Advances, 16(1), 1-13. [Link][10]

-

Niu, Y., et al. (2015). Regioselective decarboxylative cross-coupling of carboxy isoquinoline N-oxides. Organic & Biomolecular Chemistry, 13(21), 5895-5898. [Link][5]

-

Patman, R. L., et al. (2021). Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds. Synlett, 32(02), 202-206. [Link][11]

-

Prokopcová, H., et al. (2019). Late-stage C–H functionalization offers new opportunities in drug discovery. Future Medicinal Chemistry, 11(16), 2035-2038. [Link][4]

-

Reisman, S. E., et al. (2022). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews, 122(2), 1994-2045. [Link][6]

-

Sahoo, S. K., et al. (2021). Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. Organic & Biomolecular Chemistry, 19(44), 9643-9647. [Link][12]

-

Sharma, S., & Guntreddi, T. (2023). Current Advances in Photoredox Catalysis for CH Functionalization. Journal of Chemical and Pharmaceutical Research, 15(S1), 061. [Link][7]

-

Singh, R., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1236-1284. [Link][2]

-

Wang, G., et al. (2013). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters, 15(21), 5262–5265. [Link][13]

-

Wang, H., et al. (2016). Visible-Light-Driven Modular Synthesis of Isoquinolinone Derivatives via Palladium-Catalyzed Radical 6-endo Annulation of Aryl Halides. Organic Letters, 18(5), 1112–1115. [Link][14]

-

Xu, Y., et al. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules, 22(11), 1867. [Link][15]

-

Zhang, Y., et al. (2015). Rhodium-catalyzed C-H activation of hydrazines leads to isoquinolones with tunable aggregation-induced emission properties. Chemical Communications, 51(76), 14365-14368. [Link][16]

-

Zhao, D., et al. (2022). Rhodium-catalyzed C–H activation and three-component tandem annulation leading to isoquinolones. Organic & Biomolecular Chemistry, 20(43), 8493-8497. [Link][17][18]

-

Zhuravlev, F., et al. (2022). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Molecules, 27(23), 8488. [Link][19]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective decarboxylative cross-coupling of carboxy isoquinoline N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. Catalyst Controlled Divergent C4/C8 Site-Selective C-H Arylation of Isoquinolones [organic-chemistry.org]

- 9. Palladium-Catalyzed C-H Functionalization of Aromatic Oximes: A Strategy for the Synthesis of Isoquinolines [organic-chemistry.org]

- 10. Directing group-assisted C–H functionalization of 2-arylbenzo[ f ]isoquinoline: a robust route to decumbenine B analogues with photophysical applicati ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09256F [pubs.rsc.org]

- 11. Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds [organic-chemistry.org]

- 12. Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Rhodium-catalyzed C-H activation of hydrazines leads to isoquinolones with tunable aggregation-induced emission properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rhodium-catalyzed C–H activation and three-component tandem annulation leading to isoquinolones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Purification methods for fluorinated isoquinoline methyl esters

Technical Support Center: Purification of Fluorinated Isoquinoline Methyl Esters

Status: Active Ticket ID: F-ISOQ-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]

Introduction: The "Fluorine-Ester" Paradox

Welcome to the technical support hub. You are likely here because your standard purification protocols are failing. Fluorinated isoquinoline methyl esters present a unique "push-pull" challenge in organic synthesis:

-

The Isoquinoline Core: A basic nitrogen heterocycle that streaks on acidic silica gel.[2]

-

The Methyl Ester: A labile functional group susceptible to hydrolysis under the very acidic or basic conditions often used to fix the streaking.

-

The Fluorine Substituent: It dramatically alters lipophilicity (logP) and lowers the pKa of the ring nitrogen, often rendering standard acid/base extractions ineffective or destructive.

This guide abandons generic advice in favor of chemically grounded, self-validating protocols designed for these specific scaffolds.

Module 1: Chromatography Optimization (The "Neutralized" Approach)

The Problem: Standard silica gel (

Protocol: The "Buffered Wash" Technique

Do not just add triethylamine (TEA) to your mobile phase.[2] Pre-equilibrating the column is critical to protect your ester.

-

Column Prep: Pack the column with standard silica gel.[2]

-

The Neutralization Flush: Flush the column with 3 column volumes (CV) of Hexane containing 1% Triethylamine (TEA) .

-

Why: This caps the most active acidic silanol sites before your compound ever touches them.

-

-

The Eluent: Run your gradient (e.g., Hexane/EtOAc) without TEA, or with a reduced concentration (0.1%).[1][2]

-

Benefit: This prevents the "basic soup" that degrades methyl esters during slow separations.

-

Decision Matrix: Stationary Phase Selection

Figure 1: Decision tree for selecting the stationary phase based on the electronic influence of fluorine substituents.[1]

Module 2: Chemical Workup & Scavenging

The Trap: Researchers often attempt an acid wash (1M HCl) to remove non-basic impurities, assuming the isoquinoline will protonate and move to the aqueous layer. The Reality: Fluorine is electron-withdrawing.[2] If your isoquinoline is highly fluorinated (e.g., trifluoromethyl group at C1 or C3), the nitrogen basicity may be too low (pKa < 3) to fully protonate in mild acid, or you may require acid strong enough to hydrolyze the ester.[1]

Protocol: The "Cold & Fast" pH Adjustment

Use this method to remove metal catalysts (Pd/Cu) and very polar impurities without destroying the ester.

| Parameter | Specification | Reason |

| Acid Source | 0.5 M Citric Acid or 0.1 M HCl | Avoids strong mineral acids that attack esters.[1][2] |

| Temperature | 0°C (Ice Bath) | Kinetic control: hydrolysis rates drop significantly at 0°C. |

| Contact Time | < 5 Minutes | Minimize exposure time.[1][2] Shake fast, separate fast. |

| Neutralization | Sat. | Rapidly restores neutral pH to prevent lactamization or hydrolysis.[1][2] |

Metal Scavenging (Crucial for Cross-Couplings)

Fluorinated isoquinolines are often made via Pd-catalyzed cross-coupling.[1][2] Metals coordinate tightly to the isoquinoline nitrogen.[2]

-